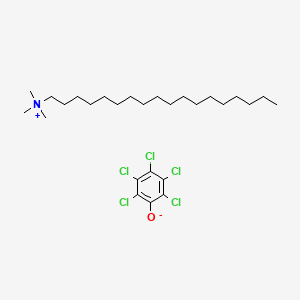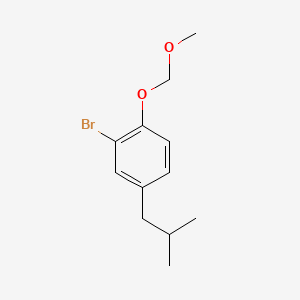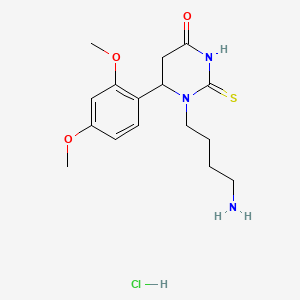
1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride is a synthetic compound that belongs to the class of diazinanones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the following steps:
Formation of the diazinanone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the aminobutyl group: This step may involve nucleophilic substitution reactions.
Addition of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution.
Formation of the sulfanylidene group: This step may involve thiolation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of the sulfanylidene group to a sulfoxide or sulfone.
Reduction: Reduction reactions can modify the diazinanone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Aminobutyl)-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one
- 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-thioxo-1,3-diazinan-4-one
Uniqueness
1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C16H24ClN3O3S |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
1-(4-aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride |
InChI |
InChI=1S/C16H23N3O3S.ClH/c1-21-11-5-6-12(14(9-11)22-2)13-10-15(20)18-16(23)19(13)8-4-3-7-17;/h5-6,9,13H,3-4,7-8,10,17H2,1-2H3,(H,18,20,23);1H |
Clé InChI |
LFHGRTIMOGIDTB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2CC(=O)NC(=S)N2CCCCN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)
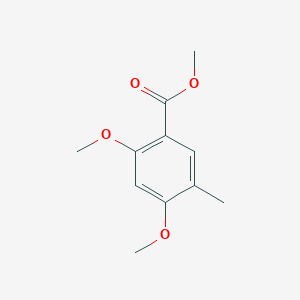
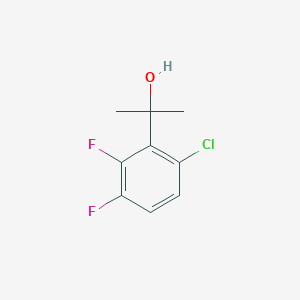
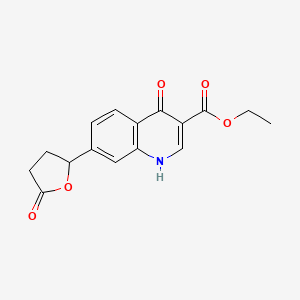
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
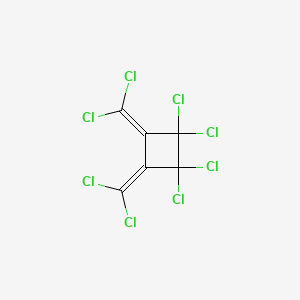
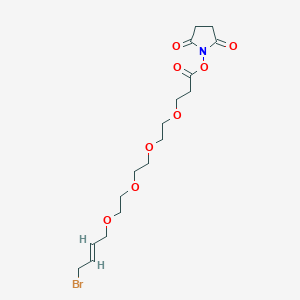
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)

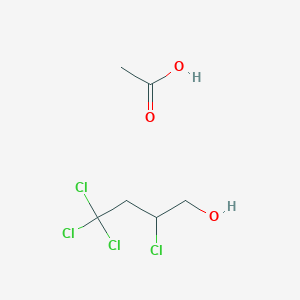
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
